molecular formula C10H8FN3O2 B2865134 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole CAS No. 68019-63-6

1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole

Cat. No.: B2865134
CAS No.: 68019-63-6
M. Wt: 221.191
InChI Key: LLBADCKDSZVYBL-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole is a chemical compound with the molecular formula C10H8FN3O2 It is characterized by the presence of a fluorophenyl group attached to a nitroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole typically involves the reaction of 4-fluorobenzyl chloride with 4-nitroimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Amino derivatives of the imidazole ring.

    Substitution: Various substituted imidazole derivatives.

    Reduction: Aminoimidazole derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other nitroimidazole derivatives. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)5-13-6-10(12-7-13)14(15)16/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBADCKDSZVYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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